Disobutamide, (S)-
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Overview
Description
Chemical Reactions Analysis
Disobutamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions, particularly at the piperidine and chlorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disobutamide has been utilized in scientific research to investigate intracellular drug storage mechanisms . It has been a model agent for studying the induction of cytoplasmic vacuoles in cultured cells, particularly in dog coronary artery muscle cells . Its low toxicity profile makes it useful for exploring the borderline between physiological limits and toxicity of intracellular drug storage .
Mechanism of Action
The mechanism of action of disobutamide involves its interaction with cellular components to suppress ventricular arrhythmias . It induces clear cytoplasmic vacuoles in various cell types, which is a key morphological change observed during its action . The exact molecular targets and pathways are still under investigation, but its effects on cellular vacuolation are well-documented .
Comparison with Similar Compounds
Disobutamide is structurally similar to other cationic amphiphilic amines that induce cytoplasmic vacuoles . Similar compounds include:
Chloroquine: Known for its vacuole-inducing properties in cultured cells.
Amiodarone: Another antiarrhythmic agent with similar cellular effects.
Piperidine derivatives: Various piperidine-based compounds share structural similarities and biological activities.
Disobutamide’s uniqueness lies in its specific structural features and its ability to induce vacuoles without causing overt toxicity in certain cell types .
Properties
CAS No. |
1262751-40-5 |
---|---|
Molecular Formula |
C23H38ClN3O |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
(2S)-2-(2-chlorophenyl)-2-[2-[di(propan-2-yl)amino]ethyl]-4-piperidin-1-ylbutanamide |
InChI |
InChI=1S/C23H38ClN3O/c1-18(2)27(19(3)4)17-13-23(22(25)28,20-10-6-7-11-21(20)24)12-16-26-14-8-5-9-15-26/h6-7,10-11,18-19H,5,8-9,12-17H2,1-4H3,(H2,25,28)/t23-/m0/s1 |
InChI Key |
YKFWMDHZMQLWBO-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)N(CC[C@@](CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |
Canonical SMILES |
CC(C)N(CCC(CCN1CCCCC1)(C2=CC=CC=C2Cl)C(=O)N)C(C)C |
Origin of Product |
United States |
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